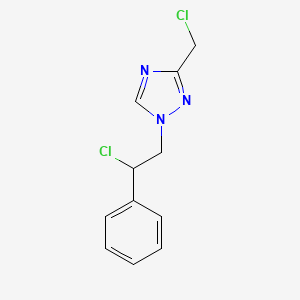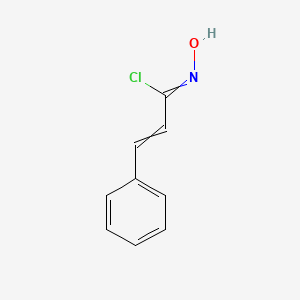
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chloromethyl and 2-chloro-2-phenylethyl groups attached to the triazole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-2-phenylethyl)-1H-1,2,4-triazole: Lacks the chloromethyl group.
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the 2-chloro-2-phenylethyl group.
1-(2-Phenylethyl)-1H-1,2,4-triazole: Lacks both chlorine atoms.
Uniqueness
The presence of both chloromethyl and 2-chloro-2-phenylethyl groups in 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may impart unique chemical reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
106657-12-9 |
|---|---|
Molekularformel |
C11H11Cl2N3 |
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-(2-chloro-2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H11Cl2N3/c12-6-11-14-8-16(15-11)7-10(13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
FFMQVJHDMOQTGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)


![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
